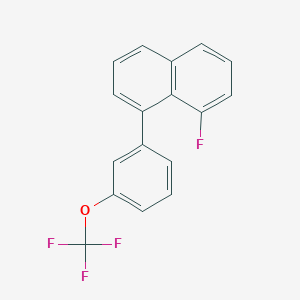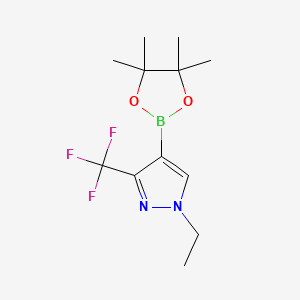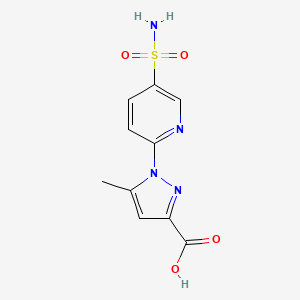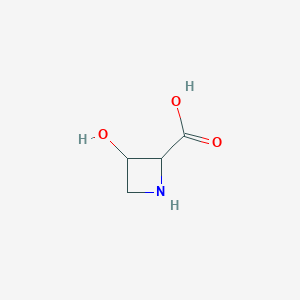
1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene is a complex organic compound characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a naphthalene ring.
准备方法
The synthesis of 1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The general synthetic route involves the reaction of a boron reagent with a halogenated naphthalene derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
化学反应分析
1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can undergo further coupling reactions, such as the Heck reaction, to form more complex molecules.
科学研究应用
1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and receptor binding.
作用机制
The mechanism of action of 1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene involves its interaction with molecular targets through its fluorine and trifluoromethoxy groups. These groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can modulate enzyme activity or receptor binding, leading to specific biological effects .
相似化合物的比较
1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene can be compared with similar compounds such as:
1-Fluoro-2-(trifluoromethoxy)benzene: This compound has a similar trifluoromethoxy group but differs in the position of the fluorine atom and the aromatic ring structure.
8-Fluoro-1-(trifluoromethoxy)naphthalene: Similar to the target compound but with different substitution patterns on the naphthalene ring.
1-Bromo-8-(3-(trifluoromethoxy)phenyl)naphthalene: This compound has a bromine atom instead of a fluorine atom, leading to different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity, which make it valuable in various scientific and industrial applications.
属性
分子式 |
C17H10F4O |
|---|---|
分子量 |
306.25 g/mol |
IUPAC 名称 |
1-fluoro-8-[3-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-15-9-3-5-11-4-2-8-14(16(11)15)12-6-1-7-13(10-12)22-17(19,20)21/h1-10H |
InChI 键 |
QTTFWUMSGPNSGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C3=CC(=CC=C3)OC(F)(F)F)C(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol](/img/structure/B14778818.png)

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B14778833.png)

![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778839.png)

![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14778859.png)

![N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide](/img/structure/B14778874.png)



![ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B14778897.png)
